Scaffold-Driven Metabolic Stability Advantage of the 1,1-Dioxidotetrahydrothiophene (Cyclic Sulfone) Head Group Over Urea-Based GIRK Activators
The 1,1-dioxidotetrahydrothiophene (cyclic sulfone) scaffold that defines this compound series has been explicitly characterized as conferring improved metabolic stability over the prototypical urea-based GIRK activator scaffold (represented by ML297, which contains a phenyl-pyrazolyl-urea core). In a tier 1 DMPK evaluation of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers — direct scaffold analogs — the sulfone-containing compounds displayed nanomolar GIRK1/2 potency with demonstrably improved in vitro metabolic stability in liver microsome preparations compared to the urea-based counterparts [1]. In contrast, the urea-containing ML297 series was noted in the same disclosure to exhibit suboptimal pharmacokinetic properties that motivated the scaffold switch to the sulfone [2]. For the target compound, the 3-ethoxy and 4-fluorobenzyl substituents further modulate oxidative metabolism susceptibility on the aromatic rings, providing an additional layer of metabolic tuning beyond what is achievable with unsubstituted or singly-substituted analogs [1].
| Evidence Dimension | In vitro metabolic stability in liver microsomes |
|---|---|
| Target Compound Data | Predicted improved metabolic stability (quantitative data for exact compound not available; class-level inference from scaffold-matched analogs showing nanomolar potency with improved microsomal half-life over urea series) [1] |
| Comparator Or Baseline | Urea-based GIRK activators (e.g., ML297 scaffold class): suboptimal pharmacokinetic properties including shorter microsomal half-life reported as motivation for scaffold replacement [1][2] |
| Quantified Difference | Qualitative improvement direction established; exact fold-change for target compound not yet reported in public domain. Scaffold-matched analog series confirms the metabolic stability advantage direction. |
| Conditions | Human or rodent liver microsome preparations (tier 1 DMPK); exact species and incubation conditions not specified for the exact target compound in public sources |
Why This Matters
For procurement decisions involving in vivo or ex vivo GIRK pharmacology studies, metabolic stability directly impacts the usable exposure window and dose requirements — a compound with inferior microsomal stability may require prohibitively high dosing or fail to achieve target engagement in tissue.
- [1] Sharma S, Abney KK, Bridges TM, Daniels JS, Morrison RD, Wickman K, Weaver CD, Hopkins CR. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med Chem. 2021;12(8):1366-1373. doi:10.1039/d1md00129a. PMID: 34458739. View Source
- [2] Vo BN, Abney KK, Anderson A, Jalan-Sakrikar N, Bhave G, Wickman K, Weaver CD, Hopkins CR. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress-induced hyperthermia in mice. Br J Pharmacol. 2019;176(13):2238-2249. doi:10.1111/bph.14671. PMID: 30924523. View Source
